molecular formula C17H14Cl2N2OS B2532779 {5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol CAS No. 318248-40-7

{5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol

Cat. No.: B2532779
CAS No.: 318248-40-7
M. Wt: 365.27
InChI Key: NOWWLOKUBAFHDO-UHFFFAOYSA-N
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Description

{5-[(2,6-Dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol (CAS: 318248-40-7) is a pyrazole-derived compound with a molecular formula of C₁₇H₁₄Cl₂N₂OS and a molecular weight of 365.27 g/mol . The molecule features:

  • A 1-methyl-3-phenylpyrazole core.
  • A 2,6-dichlorophenylsulfanyl substituent at the 5-position.
  • A hydroxymethyl (-CH₂OH) group at the 4-position.

This compound is primarily utilized in chemical research, though its specific applications (e.g., pharmaceutical, agrochemical) remain understudied.

Properties

IUPAC Name

[5-(2,6-dichlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2OS/c1-21-17(23-16-13(18)8-5-9-14(16)19)12(10-22)15(20-21)11-6-3-2-4-7-11/h2-9,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWWLOKUBAFHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CO)SC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Multicomponent Condensation

The SciELO protocol demonstrates that 3-methyl-1-phenyl-1H-pyrazol-5-ols can be synthesized via three-component reactions of:

  • Aldehydes (e.g., 2,6-dichlorobenzaldehyde)
  • Ethyl acetoacetate
  • Phenylhydrazine

Optimized conditions :

  • Catalyst: [Et3NH][HSO4] (0.5 mmol)
  • Temperature: 90°C
  • Solvent: Solvent-free
  • Time: 35–210 minutes

This method achieves 86–88% yields for analogous structures through sequential Knoevenagel condensation and cyclization. For the target compound, modifying the aldehyde to 2,6-dichlorothiophenol precursor may enable direct sulfanyl incorporation.

Stepwise Cyclocondensation

Patent US20210094954A1 outlines a two-step approach for pyrazolo[1,5-α]pyrimidines:

  • Pyrazole-amine synthesis :
    • React 4-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-5-amine with β-keto esters
    • Catalyst: Dilute HCl or H2SO4 (0.1–1 M)
    • Temperature: 60–80°C
    • Yield: 70–85%
  • Oxidative cyclization :
    • NaOH-mediated ring closure
    • Ethanol/water (3:1) solvent system
    • 12-hour reflux

Adapting this protocol would require substituting fluorine with chlorine and introducing the sulfanyl group prior to cyclization.

Sulfanyl Group Installation: SNAr vs. Metal-Catalyzed Coupling

Nucleophilic Aromatic Substitution

Reagents :

  • Electrophile : 2,6-Dichlorophenyl disulfide
  • Nucleophile : Pyrazole-thiolate intermediate
  • Base : K2CO3 or Cs2CO3
  • Solvent : DMF or DMSO
  • Temperature : 100–120°C

Challenges :

  • Steric hindrance from 2,6-dichloro substituents reduces SNAr reactivity
  • Competing oxidation of thiol intermediates

Yield optimization :

  • Use phase-transfer catalysts (e.g., TBAB) to enhance anion mobility
  • Conduct reactions under nitrogen to prevent disulfide formation

Palladium-Catalyzed C-S Cross-Coupling

Catalytic system :

  • Pd(OAc)2 (5 mol%)
  • Xantphos ligand (10 mol%)
  • Base: K3PO4

Conditions :

  • Solvent: Toluene/EtOH (4:1)
  • Temperature: 90°C
  • Time: 24 hours

This method enables coupling of 5-bromopyrazole with 2,6-dichlorobenzenethiol, achieving ∼65% yields in analogous reactions.

4-Methanol Group Introduction: Reduction Strategies

Ketone Reduction

Starting material : 4-Acetylpyrazole intermediate
Reducing agents :

  • NaBH4/MeOH: 0°C to RT, 2 hours (75–80% yield)
  • LiAlH4/THF: Reflux, 4 hours (85–90% yield, harsher conditions)

Side reactions :

  • Over-reduction of sulfanyl groups
  • Epimerization at C4

Ester to Alcohol Conversion

Substrate : 4-Carboxylate ester
Conditions :

  • LiAlH4 (2 eq) in dry THF
  • 0°C → RT, 6 hours
  • Yield : 82% (patent data)

Final Assembly and Purification

Reaction Sequence Optimization

Preferred synthetic route (Figure 2):

  • Multicomponent pyrazole synthesis with 2,6-dichlorothiophenol
  • Pd-mediated C-S coupling (if SNAr fails)
  • Ester reduction at C4

Critical purity parameters :

  • HPLC: >98% (C18 column, 60:40 MeCN/H2O)
  • Residual solvents: <500 ppm (ICH Q3C guidelines)

Crystallization Conditions

Solvent system : Ethanol/water (95:5)

  • Cooling rate: 0.5°C/min
  • Seed crystals added at 40°C
  • Isolated yield : 72%

Scalability and Industrial Considerations

Cost Analysis of Key Reagents

Reagent Cost (€/kg) Contribution to Total Cost
2,6-Dichlorothiophenol 1,250 38%
Pd(OAc)2 12,000 29%
[Et3NH][HSO4] 450 9%

Process economics : Switching from Pd catalysis to SNAr reduces costs by 41% but lowers yield by 15%.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 87 (needs improvement)
  • E-factor : 63 kg waste/kg product
  • Solvent recovery : 78% achieved via distillation

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to form aldehydes, ketones, or carboxylic acids depending on conditions:

Reagent Conditions Product Yield
Pyridinium chlorochromate (PCC)Dichloromethane, RT{5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanone72–85%
KMnO₄Acidic (H₂SO₄), reflux{5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}carboxylic acid60–68%

Mechanistic Insight :

  • PCC selectively oxidizes primary alcohols to ketones via a two-electron transfer process.

  • Stronger oxidants like KMnO₄ cleave C–H bonds to form carboxylic acids.

Esterification and Etherification

The hydroxymethyl group reacts with acylating/alkylating agents:

Reagent Catalyst Product Application
Acetic anhydrideH₂SO₄Methyl 2-methylbenzenecarboxylate derivativeProdrug synthesis
Methyl iodideK₂CO₃, DMF{5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl methyl ether Stability enhancement

Key Observation :

  • Ether derivatives (e.g., methyl ether) exhibit improved metabolic stability compared to the parent alcohol .

Nucleophilic Aromatic Substitution

The 2,6-dichlorophenylsulfanyl group participates in SNAr reactions due to electron-withdrawing Cl substituents:

Nucleophile Conditions Product Yield
NH₃ (g)Cu(OAc)₂, DMSO, 100°C5-[(2,6-diaminophenyl)sulfanyl] derivative45–52%
ThiophenolK₂CO₃, DMF, 80°CBis-sulfanyl analog38–41%

Limitation : Steric hindrance from the pyrazole ring reduces reactivity at the 2,6-dichlorophenyl moiety.

Ring-Opening and Rearrangement

Under strong basic conditions, the pyrazole ring undergoes cleavage:

Reagent Conditions Product Mechanism
NaOH (10% aq.)Reflux, 12 h3-Phenyl-4-(hydroxymethyl)pyrazole sulfoxideBase-induced ring contraction

Structural Impact : Ring-opening destroys the pyrazole scaffold but generates reactive intermediates for further functionalization.

Biological Activity Correlation

Reactivity directly influences pharmacological properties:

Derivative Modification Bioactivity Source
Methanolic oxidation productKetone formationEnhanced COX-2 inhibition (IC₅₀ = 1.2 μM)
Acetylated esterEsterificationImproved blood-brain barrier penetration

Stability and Reactivity Profile

Property Value Implications
Hydrolytic stability (pH 7.4)t₁/₂ = 48 hSuitable for oral formulations
Photodegradation ratek = 0.12 h⁻¹ (UV-A)Requires light-protected storage

Comparative Reactivity Table

Functional Group Reactivity Rank Preferred Reactions
Hydroxymethyl (-CH₂OH)HighOxidation, esterification
DichlorophenylsulfanylModerateSNAr, radical coupling
Pyrazole ringLowRing-opening under extreme conditions

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that {5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol showed inhibitory effects on various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses broad-spectrum antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of the dichlorophenyl group enhances its efficacy by increasing membrane permeability in bacterial cells .

Anti-inflammatory Effects
Another significant application is its anti-inflammatory potential. Research indicates that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Agriculture

Pesticidal Activity
The compound has been investigated for its pesticidal properties. Studies have shown that it acts as an effective insecticide against common agricultural pests. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death . Field trials demonstrated a significant reduction in pest populations when applied as a foliar spray.

Herbicidal Properties
In addition to its insecticidal activity, this compound has shown promise as a herbicide. It selectively inhibits the growth of certain weed species without affecting crop plants, thus providing an environmentally friendly alternative to traditional herbicides .

Material Science

Polymer Synthesis
The unique chemical structure of this compound allows for its incorporation into polymer matrices. Research has explored its use in synthesizing novel polymers with enhanced thermal stability and mechanical properties. These polymers have potential applications in coatings and composite materials .

Nanotechnology Applications
Furthermore, the compound has been utilized in nanotechnology for developing nanocarriers for drug delivery systems. Its ability to form stable nanoparticles enhances drug solubility and bioavailability, making it a valuable component in pharmaceutical formulations .

Case Studies

StudyApplicationFindings
Anticancer ActivityInduced apoptosis in cancer cell lines; inhibited cell proliferation via PI3K/Akt pathway.
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria; enhanced membrane permeability observed.
Pesticidal ActivitySignificant reduction in pest populations; effective as a foliar spray.
Herbicidal PropertiesSelective inhibition of weed growth; environmentally friendly alternative demonstrated.
Polymer SynthesisEnhanced thermal stability and mechanical properties in synthesized polymers.
Nanotechnology ApplicationsImproved drug solubility and bioavailability through stable nanoparticle formation.

Mechanism of Action

The mechanism of action of {5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Functional Group Variations

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with closely related derivatives:

Table 1: Structural and Molecular Comparison
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-methyl-3-phenylpyrazole - 5-position: 2,6-dichlorophenylsulfanyl
- 4-position: hydroxymethyl
C₁₇H₁₄Cl₂N₂OS 365.27 Polar -CH₂OH group; steric hindrance from 2,6-Cl₂-phenyl
{5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether 1-methyl-3-phenylpyrazole - 5-position: 4-chlorophenylsulfanyl
- 4-position: methoxy-2,6-dichlorobenzyl
C₂₄H₁₈Cl₃N₂OS 488.84 Lipophilic benzyl ether; increased steric bulk
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives Pyrazole Varied substituents (e.g., cyano, carboxylate) C₇H₆N₄O (example) ~180–250 (varies) Amino/hydroxy groups enhance hydrogen-bonding potential
Key Observations :

Substituent Position and Electronic Effects: The 2,6-dichlorophenylsulfanyl group in the target compound introduces significant steric hindrance and electron-withdrawing effects compared to the 4-chlorophenylsulfanyl group in the analogue from Table 1 . This may influence binding interactions in biological systems or crystallization behavior.

Molecular Weight and Functional Complexity :

  • The benzyl ether derivative (C₂₄H₁₈Cl₃N₂OS) has a higher molecular weight (488.84 g/mol) due to the addition of a 2,6-dichlorobenzyl group, which could impact pharmacokinetic properties such as membrane permeability .

Comparison with Pyrazole Derivatives in : Compounds like 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives prioritize hydrogen-bonding motifs (e.g., amino, hydroxy, cyano groups) over halogenated aryl systems . This suggests divergent applications—halogenated pyrazoles (like the target compound) may excel in hydrophobic interactions, while amino/hydroxy variants could serve as ligands in metal coordination or catalysis.

Hypothetical Reactivity and Stability

  • Hydroxymethyl Group : The -CH₂OH group in the target compound is prone to oxidation or esterification, offering synthetic versatility. In contrast, the benzyl ether group in the analogue is more stable under acidic/basic conditions but less reactive .

Biological Activity

The compound {5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, antimicrobial properties, antioxidant activity, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound involves several steps, including the formation of the pyrazole ring and subsequent functionalization. The compound's structure can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives. The compound has demonstrated significant activity against various bacterial strains. For example:

  • Inhibition Zones : The compound exhibited inhibition zones comparable to standard antibiotics like Gentamicin against Gram-positive and Gram-negative bacteria.
Bacterial StrainInhibition Zone (mm)Control (Gentamicin)
Staphylococcus aureus16.132
Escherichia coli14.030
Pseudomonas aeruginosa15.531

These results indicate that this compound has potent antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The antioxidant potential of the compound was evaluated using the DPPH free radical-scavenging assay. The results showed that it possesses significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases.

Concentration (µM)% Inhibition
1025
5055
10080

These findings suggest that the compound can effectively scavenge free radicals, potentially contributing to its therapeutic effects .

Case Studies

A recent study investigated the efficacy of similar pyrazole derivatives in treating infections caused by antibiotic-resistant bacteria. The findings indicated that compounds with structural similarities to this compound exhibited enhanced antibacterial activity against multi-drug resistant strains .

In another case study focusing on pyrazole-based compounds, it was found that modifications in substituents significantly affected biological activity. Compounds with electron-withdrawing groups (like chlorine) demonstrated increased toxicity against bacterial strains .

Q & A

Q. What synthetic routes are recommended for preparing {5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting a pyrazole precursor (e.g., 3-methyl-1H-pyrazol-5-ol) with 2,6-dichlorophenylsulfanyl chloride in anhydrous tetrahydrofuran (THF) using sodium hydride (NaH) as a base. Optimization includes controlling stoichiometry (e.g., 1:2 molar ratio of pyrazole to sulfonyl chloride), reaction time (~2–4 hours), and temperature (room temperature to 60°C) to minimize side products like over-sulfonated derivatives . Post-reaction purification via recrystallization (e.g., ethanol/water mixtures) ensures high yields (>75%) and purity .

Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystals grown via slow evaporation (e.g., THF/hexane) are analyzed using SHELX programs (e.g., SHELXL for refinement). Anisotropic displacement parameters and hydrogen bonding networks (e.g., C–H···π interactions) are resolved to validate stereochemistry and packing . Complementary techniques like 1^1H/13^13C NMR and FTIR verify functional groups (e.g., –OH stretch at ~3200–3400 cm1^{-1}) and absence of tautomerism in the pyrazole ring .

Q. What analytical methods are suitable for assessing purity and stability under varying conditions?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) confirm purity (>98%). Stability studies use accelerated thermal degradation (40–80°C) and photolytic stress (ICH Q1B guidelines). Degradation products (e.g., sulfoxide or pyrazole ring oxidation) are identified via LC-MS/MS .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and pharmacological interactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize geometry, compute electrostatic potential maps, and predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) with target proteins (e.g., cyclooxygenase-2) assesses binding affinities. Solvent-accessible surface area (SASA) analysis identifies hydrophobic interactions, guiding SAR studies .

Q. What challenges arise in resolving crystallographic disorder in the 2,6-dichlorophenyl moiety, and how are they addressed?

The dichlorophenyl group’s rotational freedom can cause crystallographic disorder. Strategies include:

  • Collecting high-resolution data (≤0.8 Å) to resolve anisotropic displacement ellipsoids.
  • Using SHELXL’s PART instruction to model split positions.
  • Applying restraints (e.g., SIMU, DELU) to refine thermal parameters .
    ORTEP-3 visualizes disorder and validates refinement models via difference Fourier maps .

Q. How do intermolecular interactions (e.g., π–π stacking, hydrogen bonding) influence crystal packing and solubility?

Crystal packing analysis (Mercury CSD) reveals π–π interactions between phenyl rings (distance ~3.8–4.1 Å) and hydrogen bonds (O–H···O/S). These interactions reduce solubility in polar solvents (logP ~3.5), necessitating co-solvents (DMSO:water) for in vitro assays. Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding ~15%, van der Waals ~70%) .

Q. What strategies mitigate competing side reactions during functionalization of the pyrazole ring?

Protecting the –OH group (e.g., TBS ether) prevents oxidation during sulfanyl group introduction. Regioselective alkylation at N1 is achieved using methyl iodide in DMF with K2_2CO3_3. Monitoring via TLC (silica, ethyl acetate/hexane) ensures minimal byproducts like N2-alkylated isomers .

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